molecular formula C17H13ClFN3O4S2 B2858284 N-(3-chloro-4-fluorophenyl)-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide CAS No. 1021030-50-1

N-(3-chloro-4-fluorophenyl)-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide

Cat. No.: B2858284
CAS No.: 1021030-50-1
M. Wt: 441.88
InChI Key: RNAZVKMNRWQQSB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a sulfonamide group, and multiple aromatic rings with different substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole intermediate with a sulfonyl chloride derivative.

    Substitution Reactions: The aromatic rings are functionalized through electrophilic aromatic substitution reactions to introduce the chloro, fluoro, and methoxy groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide: shares structural similarities with other sulfonamide and thiazole derivatives.

    This compound: is compared with compounds like sulfanilamide and thiazole-4-carboxylic acid.

Uniqueness

  • The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and potential applications.
  • Its specific substitution pattern on the aromatic rings differentiates it from other similar compounds, providing unique properties and activities.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O4S2/c1-26-11-3-5-12(6-4-11)28(24,25)22-17-21-15(9-27-17)16(23)20-10-2-7-14(19)13(18)8-10/h2-9H,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAZVKMNRWQQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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